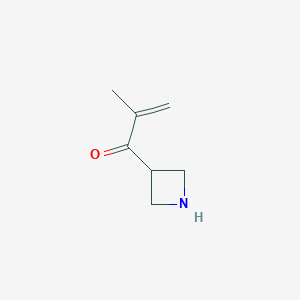
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-pyrazol-5-amine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative.
科学的研究の応用
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
作用機序
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds or hydrophobic interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
- 1-Phenyl-4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C7H7ClN6 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-4(2-3-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChIキー |
MRCKEBNGAKNJFD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


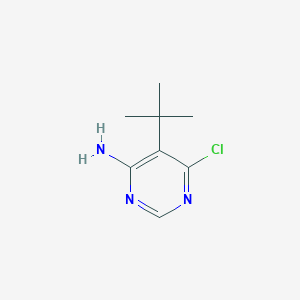
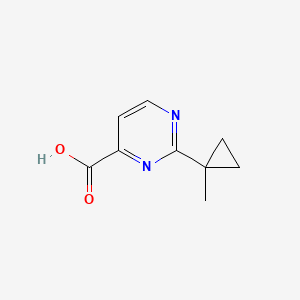
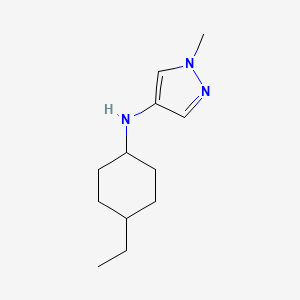
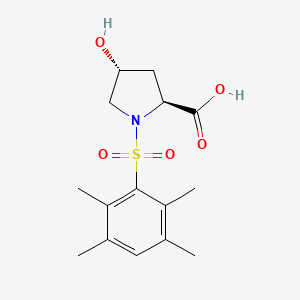
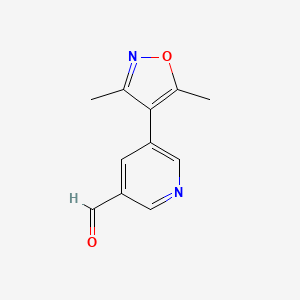
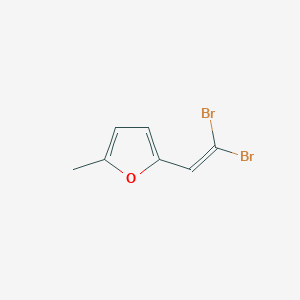

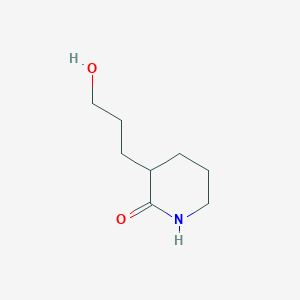

![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
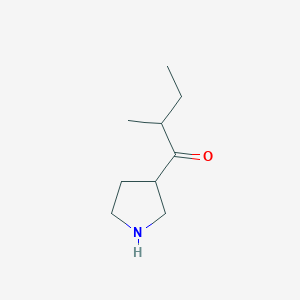
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
